molecular formula C13H10N2O B052181 Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)- CAS No. 125210-89-1

Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-

Cat. No. B052181
M. Wt: 210.23 g/mol
InChI Key: KHASKWKGQQANHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-, also known as p-anisaldehyde cyanohydrin, is a cyanohydrin that is used in various scientific research applications. This compound is synthesized through a process that involves the reaction of p-anisaldehyde with hydrogen cyanide, followed by hydrolysis of the resulting nitrile.

Mechanism Of Action

The mechanism of action of butanedinitrile is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in various organic compounds. It is also believed to act as a Lewis acid, accepting electron pairs from other molecules.

Biochemical And Physiological Effects

Butanedinitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a significant health hazard.

Advantages And Limitations For Lab Experiments

One advantage of butanedinitrile is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various organic compounds, making it a valuable reagent in the laboratory. However, one limitation is its potential toxicity. Care should be taken when handling this compound, and proper safety measures should be followed.

Future Directions

There are various future directions for butanedinitrile research. One potential area of research is the development of new synthetic routes for the production of this compound. Another area of research is the investigation of its potential use as a chiral building block in the synthesis of chiral compounds. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of butanedinitrile.
Conclusion:
In conclusion, butanedinitrile is a valuable reagent in organic synthesis and has various scientific research applications. Its synthesis involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. While its mechanism of action and biochemical and physiological effects are not fully understood, it is believed to act as a nucleophile and Lewis acid. Butanedinitrile has advantages and limitations for lab experiments, and there are various future directions for research in this area.

Synthesis Methods

The synthesis of butanedinitrile involves the reaction of Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de with hydrogen cyanide, followed by hydrolysis of the resulting nitrile. The reaction between Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-de and hydrogen cyanide is a nucleophilic addition reaction that results in the formation of an intermediate cyanohydrin. The intermediate is then hydrolyzed to produce butanedinitrile.

Scientific Research Applications

Butanedinitrile has various scientific research applications. It is used as a starting material for the synthesis of various organic compounds, including β-lactams, α-amino acids, and other nitrogen-containing compounds. It is also used as a chiral building block in the synthesis of chiral compounds. Additionally, butanedinitrile is used in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.

properties

CAS RN

125210-89-1

Product Name

Butanedinitrile, ((4-methoxyphenyl)methylene)methylene-, (Z)-

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C13H10N2O/c1-16-13-6-4-11(5-7-13)2-3-12(10-15)8-9-14/h2,4-7H,8H2,1H3

InChI Key

KHASKWKGQQANHL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=C=C(CC#N)C#N

Canonical SMILES

COC1=CC=C(C=C1)C=C=C(CC#N)C#N

synonyms

2,3-diisocyano-1-(4-methoxyphenyl)buta-1,3-diene
2,3-DMBD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.